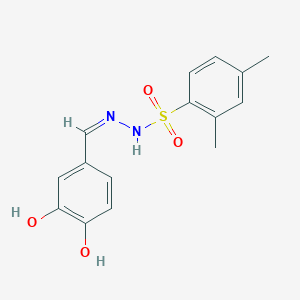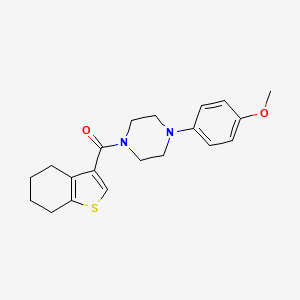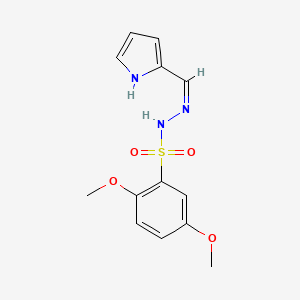![molecular formula C14H19N5O3 B6085818 N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B6085818.png)
N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide, also known as AT-406, is a small molecule inhibitor of multiple cellular pathways that are associated with cancer. This compound has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent for the treatment of various types of cancer.
Mécanisme D'action
N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide inhibits the proteasome, a cellular complex that degrades proteins and plays a crucial role in regulating cell growth and survival. By inhibiting the proteasome, N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide can induce the accumulation of misfolded and damaged proteins in cancer cells, leading to their death. Additionally, N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide can inhibit the anti-apoptotic proteins Bcl-2 and Mcl-1, which are often overexpressed in cancer cells and contribute to their survival.
Biochemical and Physiological Effects:
N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. In addition, N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide can inhibit tumor growth and metastasis in preclinical models of cancer. N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide can also sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models of cancer, making it a well-characterized compound. However, one limitation of N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide is that it can inhibit multiple pathways, which can make it difficult to determine the specific mechanism of action in a given experiment.
Orientations Futures
There are several future directions for research on N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide. One area of interest is the development of combination therapies that include N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide and other anti-cancer agents, such as chemotherapy and radiation therapy. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide. Additionally, there is a need for further preclinical studies to determine the safety and efficacy of N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide in vivo, as well as clinical trials to evaluate its potential as a therapeutic agent for cancer.
Méthodes De Synthèse
The synthesis of N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide involves several steps, including the reaction of 4-aminobenzaldehyde with nitromethane to form 4-nitrobenzylideneimine. This intermediate is then reacted with cyclohexanecarboxylic acid to yield the desired product, N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide.
Applications De Recherche Scientifique
N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide has been extensively studied in preclinical models of cancer, including breast, prostate, and colon cancer. Studies have shown that N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide can induce apoptosis, or programmed cell death, in cancer cells by inhibiting multiple pathways, including the proteasome and the anti-apoptotic proteins Bcl-2 and Mcl-1.
Propriétés
IUPAC Name |
N-[4-[[(E)-N'-nitrocarbamimidoyl]amino]phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c15-14(18-19(21)22)17-12-8-6-11(7-9-12)16-13(20)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,16,20)(H3,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPSCWWYFLJPAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)NC(=N[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N/C(=N/[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(N''-nitrocarbamimidamido)phenyl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(2-hydroxy-4-methylbenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6085735.png)
![5-methyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6085760.png)
![7-butyl-3-(4-chlorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6085770.png)

![1-[5-(2,4-dichlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B6085781.png)
![2-[(1-naphthylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6085789.png)
![2-[4-[3-(hydroxymethyl)-4-isopropoxybenzyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6085794.png)
![3-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6085800.png)
![2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6085808.png)



![N-(4-ethoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-nitrobenzamide](/img/structure/B6085839.png)
![[1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B6085843.png)